N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide
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Overview
Description
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide is a complex organic compound that features a benzamide core linked to an isoxazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions. The final step involves the coupling of the isoxazole derivative with the benzamide moiety, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The isoxazole ring can be reduced under specific conditions to form isoxazoline derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, especially at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)benzamide: shares similarities with other benzamide derivatives and isoxazole-containing compounds.
N-(3-methoxyphenyl)-2-(methylthio)benzamide: Lacks the isoxazole ring, which may affect its binding properties and biological activity.
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(methylthio)acetamide: Similar structure but with an acetamide group instead of a benzamide, which can influence its reactivity and applications.
Uniqueness
The unique combination of the isoxazole ring, methoxyphenyl group, and benzamide moiety in this compound provides distinct chemical and biological properties that are not observed in other similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-23-15-7-5-6-13(10-15)17-11-14(21-24-17)12-20-19(22)16-8-3-4-9-18(16)25-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIFEPCUGBJSCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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